molecular formula C9H10INO B2732674 N-ethyl-3-iodobenzamide CAS No. 113948-06-4

N-ethyl-3-iodobenzamide

Cat. No. B2732674
M. Wt: 275.089
InChI Key: DLJHACZHZRBDJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-3-iodobenzamide is a chemical compound with the molecular formula C9H10INO . It has a molecular weight of 275.09 .


Molecular Structure Analysis

The InChI code for N-ethyl-3-iodobenzamide is 1S/C9H10INO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) . This indicates the presence of an iodine atom on the benzene ring and an ethyl group attached to the amide nitrogen.


Physical And Chemical Properties Analysis

N-ethyl-3-iodobenzamide has a molecular weight of 275.09 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Sigma Receptor Scintigraphy for Breast Cancer Detection

A study explored the use of a new iodobenzamide, N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA), for visualizing primary breast tumors in humans. This compound preferentially binds to sigma receptors overexpressed on breast cancer cells, allowing for potential non-invasive assessment of tumor proliferation (Caveliers et al., 2002).

Melanoma Imaging

Another study focused on the synthesis of a benzamide analogue, N-(2-diethylamino-ethyl)-4-(4-chloro-nicotinamido)-5-[125I]iodo-2-methoxybenzamide ([125I]H4), targeting melanoma. The compound showed a significant affinity for melanoma, suggesting its potential as an imaging agent for this type of cancer (Kandil et al., 2016).

Biosensor Development

Research on developing a high-sensitive biosensor for determining glutathione and piroxicam utilized a novel modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode. This study highlights the versatility of benzamide derivatives in electrochemical biosensors, offering potential applications in medical diagnostics and environmental monitoring (Karimi-Maleh et al., 2014).

Iodine Capture for Environmental Safety

A study on nonporous pillar[6]arene crystals demonstrated their ability to capture iodine, including N-ethylated derivatives. These findings could be relevant for environmental safety, particularly in capturing radioactive iodine from nuclear waste (Jie et al., 2017).

Dopamine D2 Receptor Imaging

Research on [123I]Iodobenzamide binding to dopamine D2 receptors in rats, in competition with haloperidol and endogenous dopamine, offers insights into its application in neurological studies, potentially aiding in the diagnosis and study of disorders like Parkinson's disease and schizophrenia (Nikolaus et al., 2005).

properties

IUPAC Name

N-ethyl-3-iodobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJHACZHZRBDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=CC=C1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-3-iodobenzamide

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